1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride
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Overview
Description
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride typically involves multiple steps, including the formation of the methoxyphenyl intermediate, followed by the introduction of the fluorophenyl group and the furan-2-ylmethylamine moiety. Common synthetic routes may involve:
Formation of the Methoxyphenyl Intermediate: This step often involves the reaction of phenol with methanol in the presence of a catalyst to form the methoxy group.
Introduction of the Fluorophenyl Group: This can be achieved through a halogenation reaction, where a fluorine atom is introduced to the phenyl ring.
Coupling with Furan-2-ylmethylamine: The final step involves coupling the methoxyphenyl intermediate with furan-2-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride
- 1-[3-[(2-bromophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride
Uniqueness
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2.ClH/c20-19-9-2-1-6-16(19)14-23-17-7-3-5-15(11-17)12-21-13-18-8-4-10-22-18;/h1-11,21H,12-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTYFSRCQQIBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=CO3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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